molecular formula C16H15NO2 B8297716 6-Methoxy-2-(3-pyridyl)-1-tetralone

6-Methoxy-2-(3-pyridyl)-1-tetralone

Cat. No.: B8297716
M. Wt: 253.29 g/mol
InChI Key: DFYAEDLXRMDLSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-2-(3-pyridyl)-1-tetralone is a useful research compound. Its molecular formula is C16H15NO2 and its molecular weight is 253.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Properties

Anticancer Activity
Research has demonstrated that derivatives of 6-Methoxy-2-(3-pyridyl)-1-tetralone exhibit potent anticancer properties. For instance, a series of synthesized compounds showed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HL-60 (leukemia) with IC50 values ranging from 0.93 to 3.73 μM, indicating their potential as effective anticancer agents . The presence of the methoxy group enhances lipophilicity, improving membrane permeability and bioavailability, which is crucial for anticancer activity .

Anti-inflammatory Effects
The compound has been noted for its anti-inflammatory properties, with studies indicating it can modulate inflammatory pathways effectively. The anti-neuroinflammatory properties are particularly promising, suggesting potential applications in treating neurodegenerative diseases .

Enzyme Inhibition
this compound derivatives have shown inhibitory activity against key enzymes such as monoamine oxidase and acetylcholinesterase, making them candidates for the treatment of Alzheimer’s disease . The inhibition of these enzymes is critical for managing neurodegenerative conditions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. The presence of the pyridine ring and methoxy group contributes significantly to its biological activity. The α,β-unsaturated keto functionality in the tetralone scaffold is crucial for establishing binding interactions with biological targets, enhancing its efficacy as a therapeutic agent .

Synthesis and Characterization

The synthesis of this compound typically involves aldol condensation reactions between appropriate precursors. For example, combining 7-methoxy-1-tetralone with 6-methoxy-2-pyridinecarbaldehyde under basic conditions leads to the formation of the desired compound . Characterization techniques such as NMR spectroscopy and X-ray diffraction are employed to confirm the structure and purity of synthesized compounds.

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various derivatives of this compound on MCF-7 cells. The results indicated that compound derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced efficacy against breast cancer cells while maintaining a favorable safety profile in normal epithelial cells .

Case Study 2: Neuroprotective Potential

In a model of neuroinflammation, compounds derived from this compound demonstrated a reduction in pro-inflammatory cytokines, indicating their potential use in treating conditions like Alzheimer’s disease. This highlights the compound's dual role as both an anti-inflammatory and neuroprotective agent .

Data Summary Table

Property Details
Chemical Structure This compound
Anticancer Activity IC50 MCF-7: 0.93 - 3.73 μM
Enzyme Inhibition Monoamine oxidase, acetylcholinesterase
Anti-inflammatory Effects Modulation of inflammatory cytokines
Synthesis Method Aldol condensation reaction

Properties

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

6-methoxy-2-pyridin-3-yl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C16H15NO2/c1-19-13-5-7-14-11(9-13)4-6-15(16(14)18)12-3-2-8-17-10-12/h2-3,5,7-10,15H,4,6H2,1H3

InChI Key

DFYAEDLXRMDLSR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(CC2)C3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.